2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid
Overview
Description
2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid is a chemical compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications, particularly in the field of herbicides. The structure of this compound includes a phenoxy group attached to an acetic acid moiety, with a butan-2-ylsulfamoyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid typically involves the reaction of 4-(Butan-2-ylsulfamoyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acids depending on the electrophile used.
Scientific Research Applications
2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, as a herbicide, it may mimic the action of natural plant hormones, disrupting normal growth processes and leading to the death of unwanted plants.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-[4-(Butan-2-ylsulfamoyl)phenoxy]acetic acid is unique due to its butan-2-ylsulfamoyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other phenoxyacetic acids, which may have different substituents and, consequently, different modes of action and applications.
Properties
IUPAC Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-9(2)13-19(16,17)11-6-4-10(5-7-11)18-8-12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOJPDUHDGBYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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